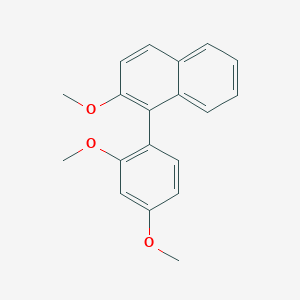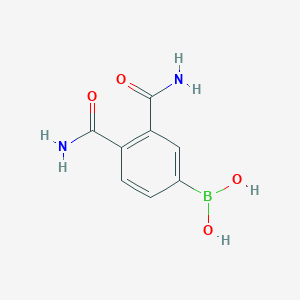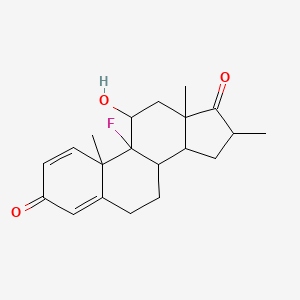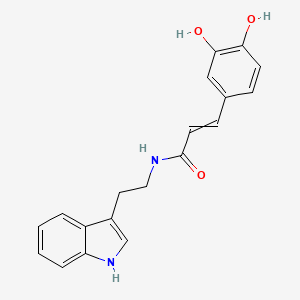
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 4-chloro-2-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-nitroaniline with a suitable pyrrolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-Amino-2-chlorophenyl)-2-pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
科学研究应用
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the pyrrolidinone ring.
2-Chloro-4-nitrophenyl isocyanate: Contains an isocyanate group instead of the pyrrolidinone ring.
1-(4-Chloro-2-nitrophenyl)homopiperazine: Contains a homopiperazine ring instead of the pyrrolidinone ring.
Uniqueness
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both the pyrrolidinone ring and the 4-chloro-2-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H9ClN2O3 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC 名称 |
1-(4-chloro-2-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClN2O3/c11-7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |
InChI 键 |
GEHPGDQLBZIURD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)

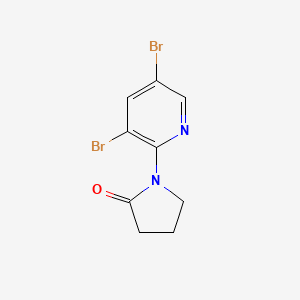


![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
